

A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Chlorophenyl)cyclohexanone**

Cat. No.: **B027520**

[Get Quote](#)

Introduction: A Versatile Scaffold in Modern Chemistry

4-(4-Chlorophenyl)cyclohexanone is a substituted cyclic ketone that holds significant value as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive cyclohexanone ring and a functionalized aromatic moiety, makes it a strategic building block for constructing more complex molecular frameworks. The cyclohexanone core is a prevalent motif in numerous bioactive compounds and natural products, while the 4-chlorophenyl group provides a site for further chemical modification and influences the molecule's overall lipophilicity and electronic properties.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the essential physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and emerging applications of **4-(4-Chlorophenyl)cyclohexanone**, positioning it as a key scaffold in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure consists of a cyclohexane ring with a ketone functional group and a 4-chlorophenyl substituent at the para-position relative to the carbonyl.

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: 2D Structure of **4-(4-Chlorophenyl)cyclohexanone**

Physicochemical Data

The key properties of **4-(4-Chlorophenyl)cyclohexanone** are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	Reference(s)
IUPAC Name	4-(4-chlorophenyl)cyclohexanone	
CAS Number	14472-80-1	
Molecular Formula	C ₁₂ H ₁₃ ClO	
Molecular Weight	208.68 g/mol	
Appearance	White to off-white solid	
Melting Point	138-141 °C	
Boiling Point	138-141 °C at 0.5 Torr	
Solubility	Soluble in Chloroform, Dichloromethane	

Synthesis and Purification

The most reliable and scalable synthesis of **4-(4-Chlorophenyl)cyclohexanone** involves the oxidation of its corresponding secondary alcohol, 4-(4-Chlorophenyl)cyclohexanol. This precursor can be readily synthesized via the catalytic hydrogenation of 4-(4-chlorophenyl)phenol.

Rationale for Synthetic Strategy

This two-step approach is favored for its efficiency and use of relatively mild conditions. The oxidation of a secondary alcohol to a ketone is a fundamental and high-yielding transformation in organic chemistry. While classic chromium-based reagents like Jones reagent or Pyridinium Chlorochromate (PCC) are effective, modern protocols often favor greener and less toxic alternatives. A solution of sodium hypochlorite (household bleach) in acetic acid serves as an excellent choice; it is inexpensive, readily available, and avoids heavy metal waste, making the process more environmentally benign and suitable for scale-up.

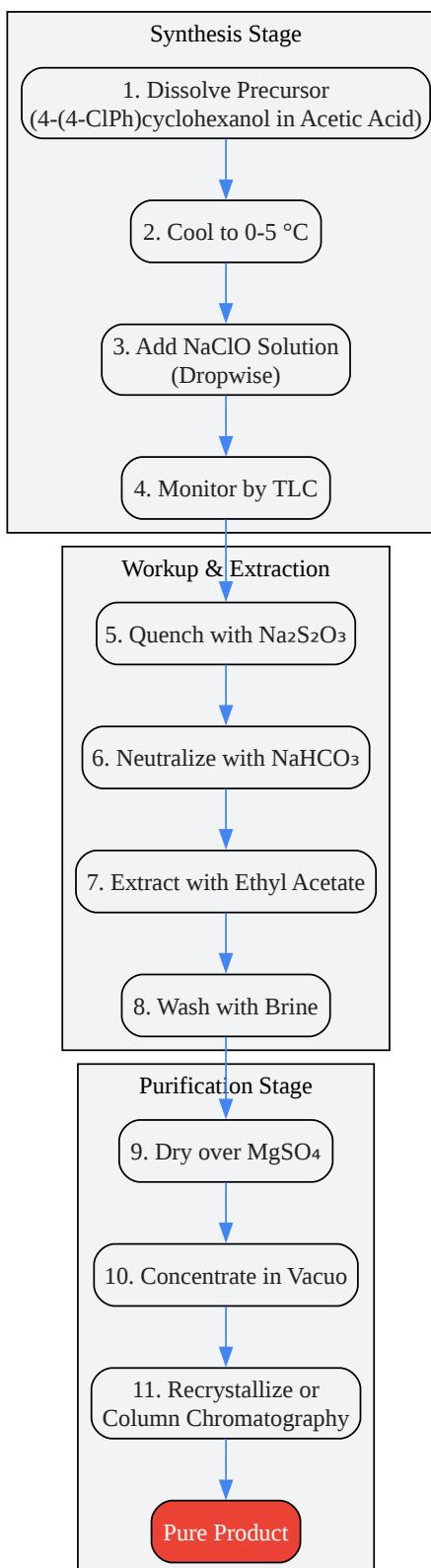
Detailed Experimental Protocol: Oxidation of 4-(4-Chlorophenyl)cyclohexanol

This protocol describes the oxidation using sodium hypochlorite.

Materials:

- 4-(4-Chlorophenyl)cyclohexanol
- Glacial Acetic Acid
- Sodium Hypochlorite Solution (e.g., commercial bleach, ~8.25%)
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

- Silica Gel for column chromatography


Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Chlorophenyl)cyclohexanol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of alcohol).
- Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
- Oxidant Addition: Add the sodium hypochlorite solution (approx. 1.5 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. The causality here is critical: slow, controlled addition prevents overheating and potential side reactions, maximizing the yield of the desired ketone.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar ketone spot indicates reaction completion (typically 1-3 hours).
- Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate. Quench any remaining oxidant by adding saturated sodium thiosulfate solution until a starch-iodide test is negative.
- Workup: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.
- Extraction: Extract the aqueous layer twice more with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and brine. This self-validating step ensures the removal of residual acids, bases, and salts.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure **4-(4-Chlorophenyl)cyclohexanone** as a white solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting material to purified product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-(4-Chlorophenyl)cyclohexanone**.

Spectroscopic and Analytical Characterization

Definitive structural confirmation requires a suite of spectroscopic techniques. While a public, peer-reviewed spectrum for this specific compound is not readily available, its spectral properties can be accurately predicted based on the well-established principles of NMR, IR, and MS, and by comparison with structurally similar compounds.

Technique	Predicted Observation	Rationale
¹ H NMR	δ ~7.3-7.4 (d, 2H), ~7.2-7.3 (d, 2H), ~3.0-3.2 (m, 1H), ~2.4-2.6 (m, 4H), ~2.1-2.3 (m, 4H)	Aromatic protons appear as two doublets (AA'BB' system). The single proton at C4 is a multiplet. Protons alpha to the carbonyl (C2, C6) are deshielded (~2.4-2.6 ppm). Protons beta (C3, C5) are further upfield.
¹³ C NMR	δ ~210-212 (C=O), ~143 (Ar C-Cl), ~133 (Ar C-H), ~129 (Ar C-H), ~128 (Ar C-ipso), ~45 (C4), ~41 (C2, C6), ~34 (C3, C5)	The ketone carbonyl carbon is highly deshielded. Aromatic carbons show distinct signals. Aliphatic carbons at C2/C6 are deshielded by the adjacent carbonyl.
IR (cm ⁻¹)	~2950-2850 (C-H sp ³), ~1715 (C=O, strong), ~1595, 1490 (C=C Ar), ~1090 (C-Cl)	Strong C=O stretch is characteristic of a saturated six-membered ring ketone. Aromatic and C-Cl stretches are also expected.
Mass Spec (EI)	M ⁺ at m/z 208, M+2 at m/z 210 (~1:3 ratio). Fragments at m/z 180, 165, 139, 111.	The M ⁺ /M+2 pattern is indicative of a chlorine atom. Key fragmentations include alpha-cleavage (loss of C ₂ H ₄ O) and loss of the chlorophenyl radical.

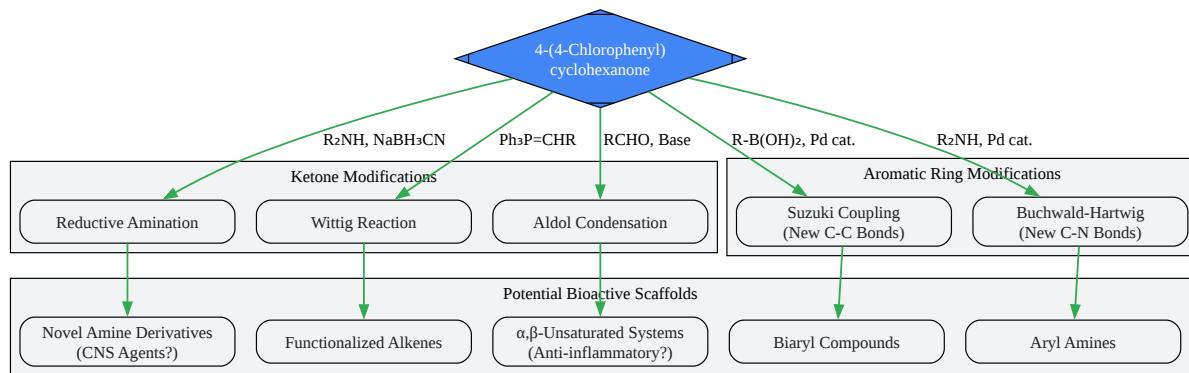
Applications in Research and Development

Role as a Versatile Synthetic Intermediate

4-(4-Chlorophenyl)cyclohexanone is a valuable precursor for creating diverse molecular libraries. The ketone functionality is a synthetic handle for a wide range of transformations, including:

- Reductive Amination: To introduce nitrogen-containing functional groups, leading to novel amine derivatives.
- Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.
- Aldol and Knoevenagel Condensations: To create α,β -unsaturated systems, which are themselves important pharmacophores.
- Baeyer-Villiger Oxidation: To form lactones, which are present in many natural products.

The chlorophenyl ring offers additional opportunities for modification, primarily through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.


Scaffold for Bioactive Molecules

The structural motif of an aryl-substituted cyclohexanone is of significant interest in medicinal chemistry. The related compound, 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, is the anesthetic and antidepressant drug Ketamine, highlighting the potential for this class of compounds to modulate central nervous system (CNS) targets.

Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane scaffold have been synthesized and evaluated for their biological activities. Studies have shown that carbohydrazide derivatives possess significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that **4-(4-Chlorophenyl)cyclohexanone** is a promising starting point for fragment-based drug discovery and the development of new therapeutic agents.

Potential Drug Discovery Pathways

The diagram below illustrates how **4-(4-Chlorophenyl)cyclohexanone** can serve as a central hub for generating diverse chemical entities with therapeutic potential.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **4-(4-Chlorophenyl)cyclohexanone** to diverse scaffolds.

Conclusion

4-(4-Chlorophenyl)cyclohexanone is more than a simple chemical; it is a strategically designed intermediate with significant potential for innovation. Its straightforward and environmentally conscious synthesis, combined with the dual reactivity of its ketone and chlorophenyl groups, provides chemists with a powerful tool for molecular construction. The established link between related structures and potent biological activity, particularly in the CNS and antimicrobial fields, underscores its value as a scaffold for future drug discovery and development programs. This guide provides the foundational knowledge for researchers to

confidently incorporate this versatile building block into their synthetic and medicinal chemistry endeavors.

- To cite this document: BenchChem. [A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b027520#4-4-chlorophenyl-cyclohexanone-chemical-structure-and-properties\]](https://www.benchchem.com/product/b027520#4-4-chlorophenyl-cyclohexanone-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com